molecular formula C18H25BrN2O B2469858 3-(2-Bromophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one CAS No. 2309732-50-9

3-(2-Bromophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one

Cat. No. B2469858
CAS RN: 2309732-50-9
M. Wt: 365.315
InChI Key: CVHJNUSQWKUWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one, also known as BRN-805, is a synthetic compound that belongs to the class of designer drugs known as cathinones. Cathinones are a type of amphetamine that are often used recreationally and have been associated with adverse health effects. However, BRN-805 has gained attention in recent years due to its potential therapeutic applications in scientific research.

Scientific Research Applications

Synthesis and Biological Screening

Novel derivatives of benzodiazepines, including compounds structurally related to 3-(2-Bromophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one, have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities. These compounds have been created through cyclization processes and confirmed by various spectral analyses, demonstrating potential for therapeutic applications beyond traditional benzodiazepine uses (Bhat, Chauhan, Kumar, & Kumar, 2014).

Carbonic Anhydrase Inhibition

Research has also delved into compounds incorporating bromophenol moieties, which have shown excellent inhibitory effects on carbonic anhydrase isoenzymes, vital for various physiological functions. These studies suggest a potential research application in developing inhibitors for therapeutic targets, particularly for conditions involving aberrant isoenzyme activities (Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, & Supuran, 2015).

Palladium-Catalyzed Reactions

In synthetic chemistry, palladium-catalyzed reactions involving aryl bromides, including 3-(2-Bromophenyl)-related compounds, have been studied for producing arylated benzolactones. These reactions demonstrate the utility of palladium catalysis in facilitating complex transformations, contributing to the synthesis of novel organic compounds with potential biological activities (Matsuda, Shigeno, & Murakami, 2008).

Antifungal Activities

Derivatives similar to 3-(2-Bromophenyl) compounds have been evaluated for their antifungal activities, particularly against strains resistant to conventional treatments. These studies underscore the importance of novel synthetic pathways in discovering compounds with enhanced biological activities, potentially addressing the need for more effective antifungal agents (Buchta, Pour, Kubanová, Silva, Votruba, Vopršálová, Schiller, Fáková, & Spulak, 2004).

properties

IUPAC Name

3-(2-bromophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O/c19-17-8-2-1-5-15(17)9-10-18(22)21-12-4-11-20(13-14-21)16-6-3-7-16/h1-2,5,8,16H,3-4,6-7,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHJNUSQWKUWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one

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